顺-2-氨基环丁烷-1-羧酸

描述

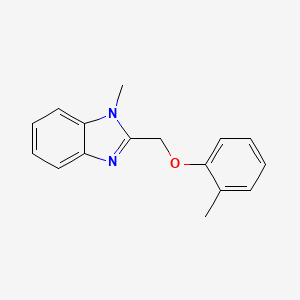

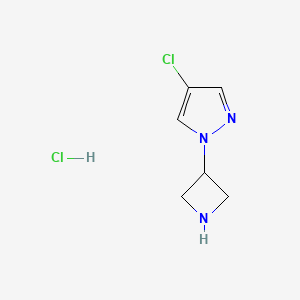

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C5H9NO2 . It is also known by its IUPAC name (1R,2S)-2-aminocyclobutane-1-carboxylic acid . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of “cis-2-Aminocyclobutane-1-carboxylic acid” has been reported in scientific literature . An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .Molecular Structure Analysis

The molecular structure of “cis-2-Aminocyclobutane-1-carboxylic acid” can be represented by the InChI code: 1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 . This indicates that the molecule consists of a cyclobutane ring with an amino group and a carboxylic acid group attached .Chemical Reactions Analysis

While specific chemical reactions involving “cis-2-Aminocyclobutane-1-carboxylic acid” are not mentioned in the search results, it’s worth noting that cyclobutane derivatives have been shown to undergo ring cleavage upon heating . This property could potentially be exploited in the design of thermally recyclable or degradable materials .Physical And Chemical Properties Analysis

“Cis-2-Aminocyclobutane-1-carboxylic acid” is a solid at room temperature . It has a molecular weight of 151.59 .科学研究应用

合成和结构研究

- 对映异构体分歧合成:顺式-2-氨基环丁烷-1-羧酸已通过对映异构体分歧合成序列合成,展示了其在用于制备双(环丁烷)β-二肽的立体控制合成方法中的潜力 (Izquierdo 等人,2005 年)。

- 光化学路线:已探索用于合成 2-氨基环丁烷-1-羧酸的羟基衍生物的光化学路线,展示了一种新的合成方法 (Chang 等人,2018 年)。

- 构象偏好:研究表明,顺式-2-氨基环丁烷-1-羧酸衍生物表现出特定的构象偏好,这对于设计具有所需结构性质的肽至关重要 (Fernandes 等人,2010 年)。

在肽设计中的应用

- 肽折叠:顺式-2-氨基环丁烷-1-羧酸在杂合肽的折叠中起着重要作用,影响这些肽的整体结构和潜在功能 (Illa 等人,2017 年)。

- 纳米结构设计:该化合物已被用于基于肽折叠体的自组装纳米结构的设计中,展示了其在生物医学应用纳米级材料新兴领域中的相关性 (Szefczyk,2021 年)。

- 在治疗中的潜力:其衍生物已被探索用于中子俘获治疗,这是癌症治疗的一个有前途的领域 (Kabalka 和 Yao,2003 年)。

物理化学性质

- 立体化学合成:该化合物的立体化学合成对于获取其对映体纯形式至关重要,这是药物和化学研究中的一个关键因素 (Fernandes 等人,2009 年)。

- pKa 值研究:已经对顺式和反式-1-氨基-3-氟-3-甲基环丁烷羧酸的 pKa 值进行了研究,提供了对这类化合物的物理化学性质的见解 (Chernykh 等人,2016 年)。

固态组织

- 振动圆二色性研究:振动圆二色性已被用于探测顺式-2-氨基环丁烷-1-羧酸衍生物的固态组织,为我们了解固态中的分子相互作用做出了重大贡献 (Declerck 等人,2019 年)。

安全和危害

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

属性

IUPAC Name |

(1R,2S)-2-aminocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQMWZLLTGEDQU-DMTCNVIQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272388 | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-Aminocyclobutane-1-carboxylic acid | |

CAS RN |

221158-95-8 | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221158-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)

![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)

![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)

![N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

![8-chloro-2-((2-methoxy-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2800063.png)